molecular formula C7H5BrClF B14874226 3-Bromo-2-chloro-4-fluorotoluene

3-Bromo-2-chloro-4-fluorotoluene

Cat. No.: B14874226
M. Wt: 223.47 g/mol
InChI Key: UTIUEWJGHTYLGC-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-fluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. It features a toluene backbone substituted with bromine (position 3), chlorine (position 2), and fluorine (position 4). This arrangement of halogens imparts distinct electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C7H5BrClF

Molecular Weight

223.47 g/mol

IUPAC Name

2-bromo-3-chloro-1-fluoro-4-methylbenzene

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,1H3

InChI Key

UTIUEWJGHTYLGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-fluorotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 2-chloro-4-fluorotoluene using bromine in the presence of a catalyst such as iron or an iron salt in glacial acetic acid . This method ensures a higher yield of the desired isomer compared to other bromination processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

    Nucleophilic Substitution: Substituted aromatic compounds with functional groups like hydroxyl, amino, or thiol.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl derivatives or fully reduced aromatic rings.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-2-chloro-4-fluorotoluene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-fluorotoluene in chemical reactions involves the electrophilic aromatic substitution where the electron-withdrawing halogen atoms activate the benzene ring towards nucleophilic attack . The molecular targets include nucleophiles that can displace the halogen atoms, leading to the formation of new carbon-nucleophile bonds. The pathways involved are typically addition-elimination mechanisms, especially in nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and physical properties of halogenated toluenes depend on the positions and types of substituents. Below is a comparison with key analogs:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
3-Bromo-2-chloro-4-fluorotoluene C₇H₅BrClF 223.47 2-Cl, 3-Br, 4-F Expected high stability, versatile reactivity for cross-coupling reactions
3-Bromo-4-fluorotoluene C₇H₆BrF 189.02 3-Br, 4-F Used in pharmaceuticals and OLEDs; low melting point
4-Bromo-2-fluorotoluene C₇H₆BrF 189.02 2-F, 4-Br High solubility in polar solvents; agrochemical intermediates
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 3,5-F, 2-Br Boiling point: 65°C; used in custom synthesis
3-Bromo-2-chloro-6-fluorotoluene C₇H₅BrClF 223.47 2-Cl, 3-Br, 6-F Steric hindrance reduces electrophilic substitution efficiency

Key Observations :

  • Electronic Effects : The electron-withdrawing fluorine (position 4) in this compound enhances the electrophilicity of the aromatic ring compared to analogs like 3-Bromo-4-fluorotoluene, facilitating nucleophilic aromatic substitution .

Market and Industrial Relevance

  • Pharmaceuticals : 3-Bromo-4-fluorotoluene is a precursor in drug synthesis; the target compound’s additional chlorine may improve metabolic stability in active ingredients .
  • Materials Science : Fluorinated toluenes are used in OLEDs. The chlorine in this compound could alter electron-transport properties compared to dihalogenated analogs .

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